![molecular formula C19H17ClN4O3S B11163093 4-(acetylamino)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide](/img/structure/B11163093.png)
4-(acetylamino)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide
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Overview
Description
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-chloro-4-acetamido-2-methoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-chloro-4-acetamido-2-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 5-chloro-2-methoxybenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-chloro-4-acetamido-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and acetamido positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-chloro-4-acetamido-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-chloro-4-acetamido-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as apoptosis or inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
- N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
- N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
Uniqueness
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-chloro-4-acetamido-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro and acetamido groups, along with the methoxybenzamide moiety, enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C19H17ClN4O3S |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
4-acetamido-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C19H17ClN4O3S/c1-11(25)21-15-10-16(27-2)13(9-14(15)20)18(26)22-19-24-23-17(28-19)8-12-6-4-3-5-7-12/h3-7,9-10H,8H2,1-2H3,(H,21,25)(H,22,24,26) |
InChI Key |
FEKSATWGKMTXIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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